molecular formula C9H17NO6S B1198298 S-Ribosylhomocysteine

S-Ribosylhomocysteine

Cat. No. B1198298
M. Wt: 267.3 g/mol
InChI Key: IQFWYNFDWRYSRA-OEQWSMLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(5-deoxy-beta-D-ribos-5-yl)-L-homocysteine is an S-(5-deoxy-D-ribos-5-yl)-L-homocysteine in which the anomeric centre has beta-configuration. It has a role as an Escherichia coli metabolite. It derives from a L-homocysteine.

Scientific Research Applications

Enzymatic Action and Potential as a Drug Target

S-Ribosylhomocysteine (SRH) plays a crucial role in bacterial communication and detoxification processes through its enzymatic cleavage by S-ribosylhomocysteinase (LuxS). This enzyme splits the thioether bond in SRH to yield homocysteine and 4,5-dihydroxy-2,3-pentanedione, which is a precursor for quorum sensing molecules in bacteria. The enzyme LuxS is of particular interest due to its potential as a target for novel antibacterial drugs. Its unique catalytic mechanism involves Fe(2+) ion to catalyze an internal redox reaction, shifting the ribose carbonyl group position, followed by a beta-elimination process (Pei & Zhu, 2004).

Inhibition of LuxS for Antibacterial Applications

The inhibition of LuxS has been studied extensively, owing to its role in bacterial communication. By designing and synthesizing structural analogues of SRH, researchers have developed potent inhibitors against LuxS. These inhibitors work by competing with SRH for binding to the LuxS active site, with some achieving submicromolar potency. These inhibitors represent an exciting avenue for developing new antibacterial agents (Shen et al., 2006).

Structural Insights and Mechanistic Studies

Structural studies of LuxS in complex with catalytic intermediates have provided deep insights into its mechanism of action. Crystal structures have revealed how substrates and intermediates bind to the LuxS active site, elucidating key features of the enzyme's catalytic cycle and identifying important residues involved in the process. These studies are critical for understanding the role of LuxS in quorum sensing and for developing targeted inhibitors (Rajan et al., 2005).

Exploration of SRH Cleavage Enzymes

Research has also been conducted on the enzymes responsible for the cleavage of SRH in various organisms like Escherichia coli. Studies have looked into the purification and characterization of these enzymes, which are key to understanding the metabolism of homocysteine and related compounds in different biological contexts (Miller & Duerre, 1968).

properties

Product Name

S-Ribosylhomocysteine

Molecular Formula

C9H17NO6S

Molecular Weight

267.3 g/mol

IUPAC Name

(2S)-2-amino-4-[[(2S,3S,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid

InChI

InChI=1S/C9H17NO6S/c10-4(8(13)14)1-2-17-3-5-6(11)7(12)9(15)16-5/h4-7,9,11-12,15H,1-3,10H2,(H,13,14)/t4-,5+,6+,7+,9+/m0/s1

InChI Key

IQFWYNFDWRYSRA-OEQWSMLSSA-N

Isomeric SMILES

C(CSC[C@@H]1[C@H]([C@H]([C@@H](O1)O)O)O)[C@@H](C(=O)O)N

Canonical SMILES

C(CSCC1C(C(C(O1)O)O)O)C(C(=O)O)N

synonyms

S-ribosyl-L-homocysteine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-Ribosylhomocysteine
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S-Ribosylhomocysteine
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S-Ribosylhomocysteine
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S-Ribosylhomocysteine
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